6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
Description
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted at position 6 with a bromine atom, a carboxylic acid group at position 4, and a trans-β-ethenyl linkage connecting position 2 to a pyridin-3-yl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
6-bromo-2-[(E)-2-pyridin-3-ylethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLWOMPGSDDIDN-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid
- Structure : Position 2 is substituted with a 4-isopropoxyphenyl group, and position 3 has a methyl group.
- The additional methyl group at position 3 may restrict rotational freedom .
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
- Structure : Position 2 has a 2,4-dimethoxyphenyl substituent.
- Key Differences : Methoxy groups increase electron density on the aromatic ring, enhancing solubility in polar solvents. However, the lack of conjugation via an ethenyl bridge reduces planarity compared to the target compound .
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid
- Structure : A 4-bromophenyl group at position 2.
- Key Differences : The additional bromine atom increases molecular weight (407.06 g/mol) and may enhance halogen bonding. However, the absence of a heterocyclic moiety (e.g., pyridine) limits hydrogen-bonding interactions .
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
- Structure : Similar to the target compound but substitutes pyridin-3-yl with a 4-ethylphenyl group.
- Key Differences : The ethylphenyl group increases lipophilicity (logP ≈ 4.0) compared to the pyridinyl group, which offers polar interactions. The ethenyl bridge retains conjugation but lacks the nitrogen atom’s electronic effects .
Substituent Variations at Position 6 and 4
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
- Structure : Fluorine replaces bromine at position 6, and position 2 has a 5-methylfuran-2-yl group.
- Key Differences : Fluorine’s smaller size and electronegativity reduce steric hindrance and alter electronic properties. The furan ring introduces oxygen-mediated polarity but lacks the pyridine’s basicity .
6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
- Structure : Chlorine at position 6 and a thiophene substituent at position 2.
- Key Differences: Chlorine’s intermediate electronegativity and thiophene’s sulfur atom may enhance π-stacking interactions.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~382.2 | ~3.5 | 1 (COOH) | 5 (COOH, pyridine) |
| 6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid | 400.27 | ~4.2 | 1 | 4 |
| 6-Bromo-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxylic acid | 388.2 | ~4.0 | 1 | 5 |
| 6-Bromo-2-(4-bromophenyl)-4-quinolinecarboxylic acid | 407.06 | ~4.5 | 1 | 3 |
Notes:
- The target compound’s pyridinyl group increases hydrogen bond acceptors, enhancing solubility in aqueous media compared to purely aryl-substituted analogs.
- Bromine at position 6 consistently elevates molecular weight and logP across derivatives .
Biological Activity
6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its bromine substitution and the presence of a pyridine ring. This compound has garnered attention for its potential biological activities, including antibacterial and antifungal properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H14BrN1O2 |
| Molecular Weight | 372.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 926234-83-5 |
Antibacterial Activity
Recent studies have explored the antibacterial efficacy of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.0 |
| Escherichia coli | 32.0 |
| Bacillus subtilis | 8.0 |
| Pseudomonas aeruginosa | 64.0 |
These results indicate that the compound is particularly effective against Bacillus subtilis, suggesting a potential application in treating infections caused by this bacterium.
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity against common pathogens such as Candida albicans.
Minimum Fungicidal Concentration (MFC) Values
| Fungal Strain | MFC (µg/mL) |
|---|---|
| Candida albicans | 15.0 |
| Aspergillus niger | 30.0 |
The antifungal activity demonstrates that the compound could be useful in developing treatments for fungal infections, particularly those caused by Candida albicans.
The biological activity of this compound is thought to involve its interaction with bacterial cell membranes and metabolic pathways. The bromine atom and quinoline structure may facilitate binding to specific enzymes or receptors, disrupting normal cellular functions and leading to cell death.
Case Study 1: Efficacy Against MRSA
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) highlighted the compound's potential as an alternative treatment option. The results showed that at a concentration of 16 µg/mL, the compound significantly reduced bacterial viability by over 90% compared to untreated controls.
Case Study 2: Synergistic Effects with Other Antibiotics
Research has indicated that when combined with conventional antibiotics such as penicillin, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy and potentially lowering the required dosages of traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
